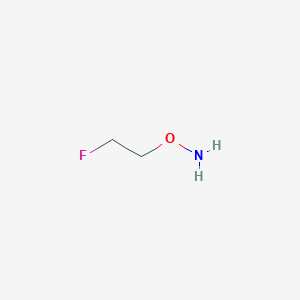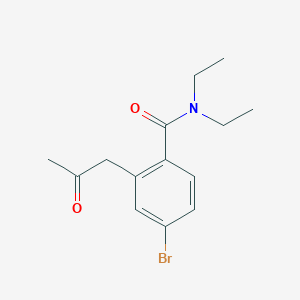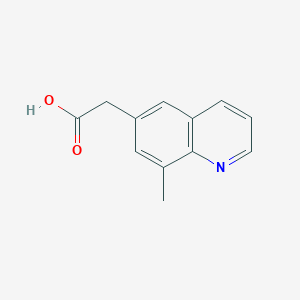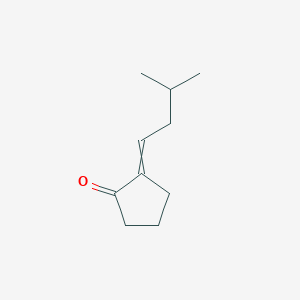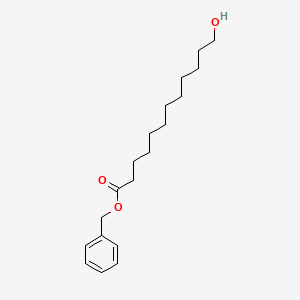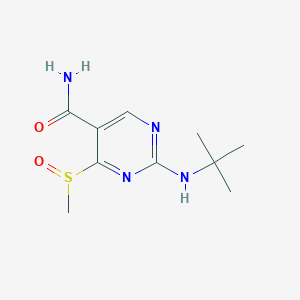![molecular formula C10H13NO2Si B8558972 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide](/img/structure/B8558972.png)
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide
概要
説明
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide is a heterocyclic compound that features a furo-pyridine core with a trimethylsilyl group and an N-oxide functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
科学的研究の応用
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide exerts its effects is largely dependent on its interaction with specific molecular targets. The N-oxide functionality can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. Additionally, the trimethylsilyl group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution .
類似化合物との比較
Similar Compounds
- 2-(Trimethylsilyl)furo(3,2-b)pyridine-6-carbaldehyde
- 2-(Trimethylsilyl)furo(3,2-b)pyridine-6-carbonitrile
- N-(2-(Trimethylsilyl)furo(3,2-b)pyridin-7-yl)pivalamide
Uniqueness
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide is unique due to its N-oxide functionality, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H13NO2Si |
|---|---|
分子量 |
207.30 g/mol |
IUPAC名 |
trimethyl-(4-oxidofuro[3,2-b]pyridin-4-ium-2-yl)silane |
InChI |
InChI=1S/C10H13NO2Si/c1-14(2,3)10-7-8-9(13-10)5-4-6-11(8)12/h4-7H,1-3H3 |
InChIキー |
CVDXEIUNCKWNFJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=CC=[N+]2[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
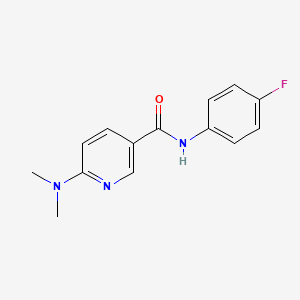
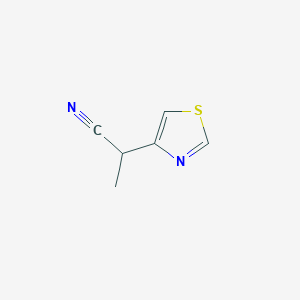


![6-Chloro-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8558930.png)

![7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8558942.png)
